4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolo-pyrazolone family, characterized by a bicyclic framework with nitrogen atoms at strategic positions. Key structural features include:
- 4-(3-Bromophenyl) group: Introduces steric bulk and electronic effects via bromine.
- 5-[3-(Propan-2-yloxy)propyl] chain: A lipophilic ether side chain that may improve membrane permeability.
Properties
Molecular Formula |
C23H24BrN3O3 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H24BrN3O3/c1-14(2)30-12-6-11-27-22(15-7-5-8-16(24)13-15)19-20(25-26-21(19)23(27)29)17-9-3-4-10-18(17)28/h3-5,7-10,13-14,22,28H,6,11-12H2,1-2H3,(H,25,26) |
InChI Key |
VAXDRKCCRMBTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolopyrazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives were evaluated for their antiproliferative effects against various cancer cell lines. One derivative exhibited a GI50 value of 0.0351 µM against leukemic cells and 0.248 µM against ovarian cancer cells (OVCAR-3) . This suggests that modifications in the structure can significantly enhance anticancer efficacy.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Derivative 1 | Leukemic SR | 0.0351 |
| Derivative 2 | OVCAR-3 | 0.248 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity . It was reported to inhibit the growth of Trypanosoma brucei brucei by 98.8% at a concentration of 10 µg/mL , indicating its potential application in treating infections caused by this parasite .
Studies investigating the mechanism of action revealed that the compound induces cytotoxic effects primarily through:
- Disintegration of cell membranes.
- Inhibition of mitochondrial and lysosomal activity.
- Selective toxicity towards cancer cells over normal cells .
Case Studies
A notable case study involved evaluating the cytotoxicity of this compound on human hepatocellular carcinoma HepG2 cells alongside non-tumorigenic murine fibroblast Balb/c 3T3 cells. The results indicated that while cancer cells were highly sensitive to the compound, normal cells exhibited significantly lower sensitivity, underscoring its selectivity and potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The target compound’s activity and properties are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related derivatives (Table 1):
Table 1. Substituent and Property Comparison
Key Observations:
- Side Chains : The propan-2-yloxypropyl chain in the target compound increases lipophilicity versus the hydroxypropyl () or pyridinylmethyl () groups, favoring membrane penetration .
- Hydroxyphenyl vs. Methoxyphenyl : The 2-hydroxyphenyl group in the target compound offers stronger hydrogen-bonding capacity than 4-methoxyphenyl (), which may enhance target affinity .
Sulfonamide and Carbothioamide Analogues ()
Compounds like 4-(3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxoindol-2-yl)pyrazol-1-yl)benzenesulfonamide () exhibit sulfonamide moieties, which are associated with enzyme inhibition (e.g., carbonic anhydrase) . In contrast, the target compound lacks this group, suggesting divergent mechanisms of action.
Trifluoromethyl and Indole Derivatives ()
Derivatives such as 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-pyrrol-2-one () feature trifluoromethyl groups, which enhance metabolic stability . The target compound’s 3-bromophenyl group may similarly resist oxidative metabolism but lacks the electronegativity of CF₃.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
